
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring attached to the pyrimidine ring at position 2, with a carboxylic acid group at position 3 of the piperidine ring .
Vorbereitungsmethoden
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative.
Substitution with Methyl Groups: The pyrimidine ring is then methylated at positions 4 and 6 using methylating agents such as methyl iodide in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Attachment of the Piperidine Ring to the Pyrimidine Ring: The piperidine ring is attached to the pyrimidine ring through a nucleophilic substitution reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at position 3 of the piperidine ring through a carboxylation reaction.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine or piperidine ring can be substituted with various nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid can be compared with similar compounds, such as:
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at position 2 of the piperidine ring.
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid: This compound has the carboxylic acid group at position 4 of the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the position of the carboxylic acid group, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-6-9(2)14-12(13-8)15-5-3-4-10(7-15)11(16)17/h6,10H,3-5,7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSSRSNBRMYUKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349504 |
Source


|
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841222-87-5 |
Source


|
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
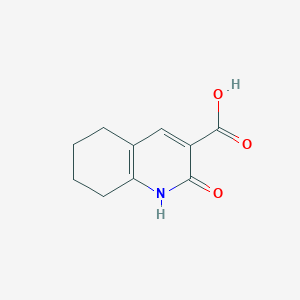
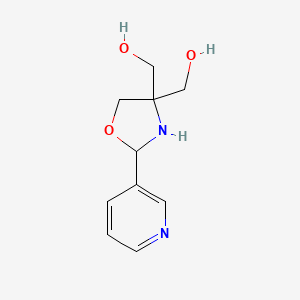
![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)
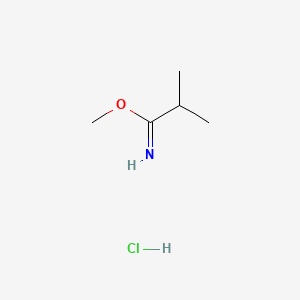
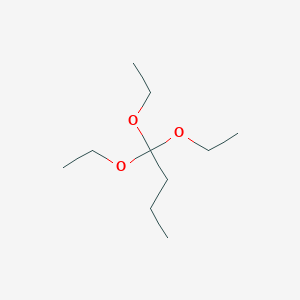
![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)

![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)
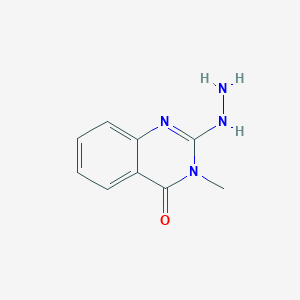
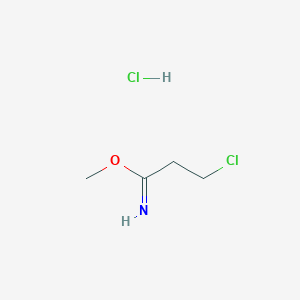
![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)
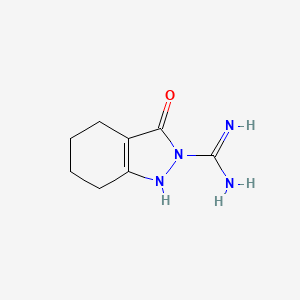
![1,3,8-Triazaspiro[4.5]decan-2-one](/img/structure/B1297181.png)
